molecular formula C23H22N2O6 B11644127 methyl (5Z)-5-(4-{2-[(2-methoxyphenyl)amino]-2-oxoethoxy}benzylidene)-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

methyl (5Z)-5-(4-{2-[(2-methoxyphenyl)amino]-2-oxoethoxy}benzylidene)-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

Cat. No.: B11644127
M. Wt: 422.4 g/mol
InChI Key: WIMTZOKKIRWFCL-PDGQHHTCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (5Z)-5-(4-{2-[(2-methoxyphenyl)amino]-2-oxoethoxy}benzylidene)-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrole core, which is a five-membered aromatic ring containing one nitrogen atom. The presence of multiple functional groups, including methoxy, amino, and ester groups, contributes to its unique chemical properties and reactivity.

Preparation Methods

The synthesis of methyl (5Z)-5-(4-{2-[(2-methoxyphenyl)amino]-2-oxoethoxy}benzylidene)-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate involves several steps. One common synthetic route includes the following steps:

    Formation of the pyrrole core: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.

    Introduction of the benzylidene group: This step involves the condensation of the pyrrole derivative with a benzaldehyde derivative under basic conditions.

    Attachment of the methoxyphenylamino group: This can be done through nucleophilic substitution reactions, where the amino group is introduced to the benzylidene derivative.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

Methyl (5Z)-5-(4-{2-[(2-methoxyphenyl)amino]-2-oxoethoxy}benzylidene)-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the amino or methoxy groups, leading to the formation of substituted derivatives.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Scientific Research Applications

Methyl (5Z)-5-(4-{2-[(2-methoxyphenyl)amino]-2-oxoethoxy}benzylidene)-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of methyl (5Z)-5-(4-{2-[(2-methoxyphenyl)amino]-2-oxoethoxy}benzylidene)-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds, hydrophobic interactions, and π-π stacking interactions with its targets, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Methyl (5Z)-5-(4-{2-[(2-methoxyphenyl)amino]-2-oxoethoxy}benzylidene)-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate can be compared with similar compounds, such as:

    Methyl (5Z)-5-(4-{2-[(2-hydroxyphenyl)amino]-2-oxoethoxy}benzylidene)-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate: This compound has a hydroxy group instead of a methoxy group, which can affect its reactivity and interactions with biological targets.

    Methyl (5Z)-5-(4-{2-[(2-chlorophenyl)amino]-2-oxoethoxy}benzylidene)-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate:

    Methyl (5Z)-5-(4-{2-[(2-nitrophenyl)amino]-2-oxoethoxy}benzylidene)-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate: The nitro group can introduce different electronic effects and reactivity compared to the methoxy group.

Properties

Molecular Formula

C23H22N2O6

Molecular Weight

422.4 g/mol

IUPAC Name

methyl (5Z)-4-hydroxy-5-[[4-[2-(2-methoxyanilino)-2-oxoethoxy]phenyl]methylidene]-2-methylpyrrole-3-carboxylate

InChI

InChI=1S/C23H22N2O6/c1-14-21(23(28)30-3)22(27)18(24-14)12-15-8-10-16(11-9-15)31-13-20(26)25-17-6-4-5-7-19(17)29-2/h4-12,27H,13H2,1-3H3,(H,25,26)/b18-12-

InChI Key

WIMTZOKKIRWFCL-PDGQHHTCSA-N

Isomeric SMILES

CC1=N/C(=C\C2=CC=C(C=C2)OCC(=O)NC3=CC=CC=C3OC)/C(=C1C(=O)OC)O

Canonical SMILES

CC1=NC(=CC2=CC=C(C=C2)OCC(=O)NC3=CC=CC=C3OC)C(=C1C(=O)OC)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.